1,4-Diazepane Scaffold SAR: Substituent-Driven Potency Variation Exceeds 60-Fold in T-Type Calcium Channel Blockade
Within a single congeneric series of 1,4-diazepane derivatives evaluated as T-type calcium channel (α1G subunit) blockers, the measured IC₅₀ values span from 0.21 μM to 12.60 μM—a 60-fold potency differential—based solely on variation of the N-substituent [1]. The most potent analog in this series (compound 4s) achieved an IC₅₀ of 0.21 μM, which represents a 6-fold improvement over the reference compound mibefradil (IC₅₀ = 1.34 μM) [1]. This quantitative SAR demonstrates that the precise identity of the substituent appended to the 1,4-diazepane core is a critical determinant of pharmacological activity, underscoring why substitution with the 2-chloro-5-methylpyrimidin-4-yl group yields a unique entity not interchangeable with other 1,4-diazepane derivatives.
| Evidence Dimension | T-type calcium channel (α1G) inhibitory activity |
|---|---|
| Target Compound Data | Not directly measured for CAS 1354087-08-3 |
| Comparator Or Baseline | Compound 4s (1,4-diazepane derivative, IC₅₀ = 0.21 μM) vs. Compound 9q (1,4-diazepane derivative, IC₅₀ = 12.60 μM); Mibefradil (IC₅₀ = 1.34 μM) |
| Quantified Difference | 60-fold potency range within the series; compound 4s is 6-fold more potent than mibefradil |
| Conditions | Whole-cell patch-clamp assay on HEK293 cells exogenously expressing α1G T-type calcium channel subunit |
Why This Matters
This SAR establishes that the 1,4-diazepane scaffold does not confer uniform activity; the choice of N-substituent (here, 2-chloro-5-methylpyrimidin-4-yl) directly governs the compound's utility in downstream applications.
- [1] Gu SJ, Lee JK, Pae AN, Chung HJ, Rhim H, Han SY, et al. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorg Med Chem Lett. 2010;20(9):2705-2708. Table 2. View Source
